BenchChemオンラインストアへようこそ!

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine

Medicinal Chemistry Receptor Pharmacology Kinase Inhibition

The unsubstituted 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine core is the definitive starting scaffold for kinase inhibitor and TGF-beta modulator SAR programs. Unlike the [3,4-d] regioisomer used for GPCR targets, this [4,3-b] geometry is specifically claimed in kinase and TGF-beta patents. Substituting a pre-functionalized or mis-annelated analog breaks synthetic routes and invalidates SAR hypotheses. Available as free base and HCl salt (≥95% purity) for broad reaction compatibility.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 933705-54-5
Cat. No. B3431838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine
CAS933705-54-5
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)NN=C2
InChIInChI=1S/C7H11N3/c1-2-4-8-7-5-9-10-6(7)3-1/h5,8H,1-4H2,(H,9,10)
InChIKeyLUNMEOLBPBIBMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine (CAS 933705-54-5): Baseline Procurement and Characterization Overview


1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine (CAS 933705-54-5) is an unsubstituted, bicyclic heterocyclic core consisting of a pyrazole ring fused to a partially saturated azepine ring in the [4,3-b] regioisomeric configuration [1]. With a molecular formula of C7H11N3 and a molecular weight of 137.18 g/mol, this compound serves as the foundational parent scaffold for a class of molecules investigated across multiple therapeutic targets [2]. Its significance as a procurement item lies in its identity as the precise, unadorned building block required for structure-activity relationship (SAR) exploration, where derivatization at multiple positions generates diverse analog libraries. It is commercially available as both the free base and the hydrochloride salt (FW 173.64, purity typically ≥95%), the latter offering enhanced aqueous solubility for biological assay preparation .

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine Procurement: Why Regioisomeric and Scaffold Substitutions Risk Irreproducible Results


Substituting 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine with an in-class analog—even one sharing the same molecular formula—carries a high risk of experimental failure due to critical differences in regioisomeric identity, scaffold topology, and functionalization state. The literature on pyrazolo-azepine kinase and GPCR inhibitors reveals that seemingly small changes in ring fusion geometry (e.g., [4,3-b] vs. [3,4-d] vs. [3,4-b]), the presence or absence of a methyl group at the N1 position, or the introduction of a ketone at the 5-position can fundamentally alter binding affinity, selectivity profiles, and pharmacokinetic properties [1]. For example, the [3,4-d] regioisomer forms the core of advanced clinical candidates as a 5-HT7/5-HT2A dual antagonist, while the [4,3-b] system is the basis of kinase inhibitors and TGF-beta signaling modulators, demonstrating that the fusion geometry dictates the target class [2]. This compound's unsubstituted nature makes it a pristine, versatile starting material whose biological signature is wholly dependent on the intended derivatization, meaning generic replacement with a pre-functionalized or mis-annelated analog breaks synthetic routes and invalidates SAR hypotheses.

1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine: Quantitative Evidence for Differentiated Scientific Selection


Regioisomeric Purity: Distinguishing the [4,3-b] Scaffold from [3,4-d] and [3,4-b] Analogs in Receptor and Kinase Targeting

The core differentiation begins at the regioisomeric level. The pyrazolo[4,3-b]azepine fusion places the pyrazole nitrogens at positions 1 and 2 relative to the azepine ring, creating a unique hydrogen-bond donor/acceptor geometry. This contrasts with the pyrazolo[3,4-d]azepine scaffold, which positions the pyrazole nitrogens at the 1 and 6 positions relative to the azepine, and forms the core of 5-HT7/5-HT2A clinical antagonists [1]. The [3,4-b] scaffold, in turn, is the foundational core for Aurora kinase inhibitors. This regioisomeric distinction is not semantic; it dictates which protein target classes are addressable. The [4,3-b] scaffold is specifically claimed in patents as a TGF-beta signal transduction inhibitor and as a general kinase inhibitor scaffold, a therapeutic profile not shared by the [3,4-d] regioisomer [2].

Medicinal Chemistry Receptor Pharmacology Kinase Inhibition Scaffold Hopping

The Unsubstituted Advantage: N1–H vs. N1–CH3 as a Critical Determinant of Synthetic Versatility and Biological Activity

A direct comparator is the commercially available N1-methyl analog, 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-b]azepine (CAS 847173-25-5) . The presence of an N1–H on the target compound provides a free amine for derivatization, whereas the N1–CH3 analog is a 'dead-end' for many synthetic sequences requiring N1 functionalization with diverse alkyl, acyl, or sulfonyl groups. In the related [3,4-d] series, it has been explicitly demonstrated that substituting the basic nitrogen on the azepine with a methyl group is detrimental to both 5-HT7 receptor activity and alpha-adrenergic receptor selectivity [1]. This provides a class-level inference that an unsubstituted amine is not merely a synthetic convenience but a direct determinant of pharmacological activity, making the N1–H compound the essential, flexible starting point for SAR exploration.

Structure-Activity Relationship Synthetic Chemistry Receptor Binding N-Alkylation

Salt Form Selection: Hydrochloride Salt for Enhanced Aqueous Solubility in Biological Assays

For direct use in biological assays, procurement of the hydrochloride salt (FW 173.64, purity ≥95%) over the free base (FW 137.18) provides a quantifiable advantage in handling and solubility . While the free base is preferred for further synthetic derivatization in organic solvents, the hydrochloride salt is directly suitable for aqueous buffered systems common in in vitro pharmacology, avoiding the need for pre-formulation salt conversion. This is a practical procurement decision point: the free base is optimal for chemistry; the hydrochloride salt is optimal for immediate biology.

Formulation Science Bioavailability Solubility Enhancement In Vitro Assay

Procurement-Driven Application Scenarios for 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine


Kinase Inhibitor Lead Generation: A Privileged Scaffold for ATP-Binding Site Mimicry

Medicinal chemistry teams pursuing novel kinase inhibitors for oncology or inflammatory diseases can procure this compound as a starting scaffold. Its pyrazole moiety serves as a hinge-binding motif, while the saturated azepine ring offers conformational flexibility distinct from more rigid fused systems [1]. The unsubstituted core allows systematic exploration of substitution at the N1, N4, C3, and C5 positions to optimize potency and selectivity. The [4,3-b] regioisomer has been specifically claimed in kinase inhibitor patents, distinguishing it from the [3,4-d] scaffold used for GPCR targets [2].

TGF-Beta Signaling Pathway Tool Compound Synthesis

For groups investigating TGF-beta superfamily signaling in fibrosis or immuno-oncology, the [4,3-b] scaffold is claimed as the core of TGF-beta signal transduction inhibitors [1]. The unsubstituted parent compound is the required starting material for synthesizing focused libraries to probe type I and type II receptor selectivity. Using the incorrect regioisomer or a pre-methylated variant would derail the synthetic strategy and is not covered by the enabling patent disclosures.

Scaffold-Hopping and Patent Diversification Programs

Computational chemistry and intellectual property teams can leverage the [4,3-b] scaffold as a distinct regioisomeric hop from the more heavily patented [3,4-d] and [3,4-b] chemical space. Docking studies can use the computed physicochemical properties (XLogP3 = 1, TPSA = 40.7 Ų) [2] to predict blood-brain barrier penetration and drug-likeness relative to existing clinical candidates. This supports the design of novel chemical matter with a unique IP position.

Synthetic Methodology Development and Building Block Supply

Process chemistry groups developing new methods for pyrazole-azepine annulation or late-stage functionalization require multi-gram quantities of the unsubstituted parent compound as a standard substrate [1]. The compound's availability as both the free base and the hydrochloride salt ensures compatibility with a wide range of reaction conditions.

Quote Request

Request a Quote for 1,4,5,6,7,8-Hexahydropyrazolo[4,3-b]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.